molecular formula C11H13ClN2O B2991989 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one CAS No. 120868-72-6

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one

Cat. No.: B2991989
CAS No.: 120868-72-6
M. Wt: 224.69
InChI Key: PTRUQENBDHGVDI-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one (CAS 120868-72-6) is a chemical compound with the molecular formula C 11 H 13 ClN 2 O and a molecular weight of 224.69 . This compound features a piperidin-2-one scaffold linked to a 6-chloropyridin-3-ylmethyl group, a structural motif of significant interest in medicinal and agrochemical research. The 6-chloropyridin-3-ylmethyl moiety is a key building block in the synthesis of various pharmacologically active molecules. Compounds with this substructure are frequently explored as intermediates in the development of novel insecticides . Research indicates that similar structures are utilized in the synthesis of Imidacloprid analogues , which are well-known systemic insecticides, highlighting the value of this compound in creating new agrochemical agents . This product is intended For Research Use Only (RUO) . It is not intended for use in humans, animals, or for diagnostic, therapeutic, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-5-4-9(7-13-10)8-14-6-2-1-3-11(14)15/h4-5,7H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRUQENBDHGVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and piperidin-2-one.

    Reaction Conditions: The 6-chloropyridine is first reacted with a suitable alkylating agent to introduce the methyl group at the 3-position, forming 6-chloropyridin-3-ylmethyl chloride.

    Coupling Reaction: The 6-chloropyridin-3-ylmethyl chloride is then reacted with piperidin-2-one under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperidin-2-one ring or the pyridine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Ring System Key Substituents Water Solubility (g/L) Retention Time (GC-MS, min)
This compound C₁₁H₁₁ClN₂O 222.68 (calculated) Piperidin-2-one 6-Chloropyridinylmethyl Not reported Not reported
Imidacloprid Urea Metabolite (Metabolite-3) C₉H₁₀ClN₃O 212.06 Imidazolidin-2-one 6-Chloropyridinylmethyl Higher polarity 6.1
C-29 (Seven-membered aza-bridged neonicotinoid) C₂₀H₂₀ClN₅O₂ 405.86 Azepine 6-Chloropyridinylmethyl, 2,5-dimethylphenyl, nitro Not reported Not reported
Acetamiprid C₁₀H₁₁ClN₄ 222.67 Chloropyridine N-Cyano-N-methylacetamidine 4.25 (25°C) Not reported

Key Observations:

  • Ring System Differences: The piperidin-2-one core (six-membered) contrasts with imidazolidin-2-one (five-membered) and azepine (seven-membered) systems. Larger rings like piperidinone may reduce ring strain compared to imidazolidinone but introduce conformational flexibility that could affect receptor binding .
  • Polarity and Solubility: Imidacloprid’s urea metabolite (five-membered ring) exhibits higher polarity and lower molar mass compared to the piperidinone derivative, suggesting better water solubility .

Biological Activity

1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN2OC_{12}H_{14}ClN_2O. The compound features a piperidine ring substituted with a chloropyridine moiety, which is believed to contribute significantly to its biological activity. The presence of the chloropyridine group enhances interactions with various biological targets, potentially influencing pharmacological effects.

The biological activity of this compound appears to be mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been suggested that this compound could influence pathways related to cancer cell proliferation and apoptosis due to its structural similarities with other bioactive piperidine derivatives .

Biological Activity Spectrum

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

Activity Type Description
Anticancer Potential to reduce growth in hematological cancer cell lines .
Neuroprotective Possible applications in treating neurological disorders.
Analgesic/Anti-inflammatory Exhibits properties typical of piperidine derivatives.
Antimicrobial May possess activity against various pathogens .

Anticancer Activity

In a study evaluating several piperidine derivatives, including those structurally related to this compound, significant reductions in the growth of various cancer cell lines were observed. The compounds increased the expression of pro-apoptotic genes such as p53 and Bax, indicating a potential mechanism for inducing apoptosis in cancer cells .

Neuroprotective Effects

Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially offering neuroprotective benefits. These effects are hypothesized to arise from its ability to bind with specific receptors involved in neurodegenerative processes.

In Silico Studies

Computer-aided drug design approaches have predicted that this compound could interact with multiple biological targets. Using tools like PASS (Prediction of Activity Spectra for Substances), researchers have identified possible pharmacological activities ranging from antiarrhythmic to antimicrobial properties .

Q & A

Q. What parameters are critical during scale-up from milligram to gram quantities?

  • Methodological Answer :
  • Heat management : Use jacketed reactors to control exotherms during chloropyridine coupling.
  • Mixing efficiency : Optimize stirring rates (≥500 rpm) to prevent localized concentration gradients.
  • Purification challenges : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scale-up .

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